![molecular formula C17H18N4O2S B2530286 1,3,7-trimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852168-68-4](/img/structure/B2530286.png)
1,3,7-trimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1,3,7-trimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and their presence in many pharmaceutical agents.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally related to the compound , has been achieved by employing strategies such as replacing the thienopyridin-4-one nucleus with other heterocyclic surrogates . Another related synthesis involves the reaction of 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines to yield dihydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones . These methods highlight the versatility and adaptability of pyrimidine chemistry in generating a wide array of derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial in determining their biological activity. For example, the crystal structure of a related compound, 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione, was determined using X-ray diffraction analysis, revealing an orthorhombic crystal system with specific unit cell parameters . The molecular modeling studies of thieno[2,3-d]pyrimidine-2,4-dione derivatives suggest that certain side chains can form intramolecular hydrogen bonds, which may increase membrane permeability and improve oral absorption .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can lead to a variety of chemical reactions. For instance, the reaction of thymine with 3-nitrobenzylbromide in the presence of cesium carbonate results in the formation of a bis(3-nitrobenzyl)pyrimidine dione . The synthesis of thiazolo[3,2-a]pyrimidine-3,5-diones from organosulfur compounds indicates the potential for creating a diverse range of substituted pyrimidine derivatives with varying biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The crystal packing of these compounds is often stabilized by intermolecular hydrogen bonds, π···π, and C−H···π stacking interactions . The interaction energies within the crystal lattice can be analyzed through Hirshfeld surface mapping and energy-framework diagrams, providing insight into the forces that stabilize the crystal structure . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Derivative Synthesis
Pyrimidine derivatives, including those with substituted groups, have been synthesized through various chemical reactions. For instance, derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-diones have been prepared, indicating a method for synthesizing compounds with potentially similar structures to the specified compound (Rauf et al., 2010). This demonstrates the chemical versatility and the potential for creating a range of compounds with varied biological activities.
Nucleoside Synthesis
The creation of nucleoside analogs from thieno[2,3-d]pyrimidine derivatives showcases the compound's role in the synthesis of molecules with potential antiviral and antitumor activities (El‐Barbary et al., 1995).
Biological and Pharmacological Research
Antibacterial Agents
Pyrimidine compounds have been explored for their antibacterial properties. For example, 2,4-diamino-5-benzylpyrimidines and their analogs have been studied as antibacterial agents, indicating the potential utility of similar compounds in medical applications (Roth et al., 1980).
Herbicidal Activities
Certain pyrimidine-2,4-dione compounds have shown herbicidal activities, suggesting the application of pyrimidine derivatives in agricultural sciences. This includes the synthesis of compounds with specific functional groups that exhibit significant herbicidal efficacy against certain plant species (Huazheng, 2013).
Nonlinear Optical Materials
- Optical Properties: The study of novel styryl dyes based on pyrimidine derivatives for their third-order nonlinear optical properties indicates the potential of such compounds in developing optical materials for device applications. These materials can be utilized in technologies requiring nonlinear optical properties, such as in optical limiters and photonic devices (Shettigar et al., 2009).
Eigenschaften
IUPAC Name |
1,3,7-trimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-10-6-5-7-12(8-10)9-24-15-13-14(18-11(2)19-15)20(3)17(23)21(4)16(13)22/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSBLGHWJTVJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2530203.png)
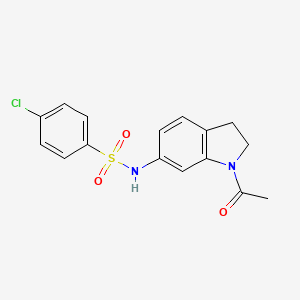
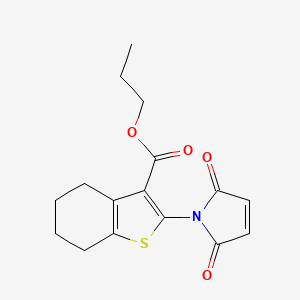
![1-tert-butyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530209.png)
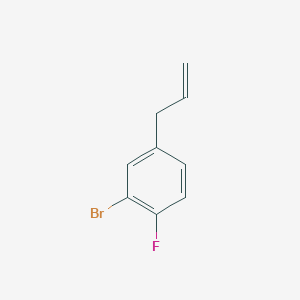

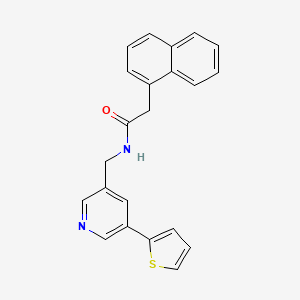
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2530217.png)
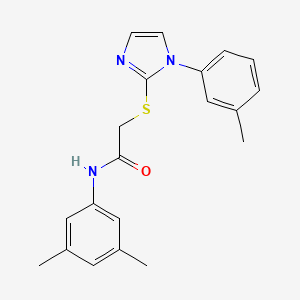
![3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2530221.png)
![8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530222.png)
![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxamide](/img/structure/B2530223.png)
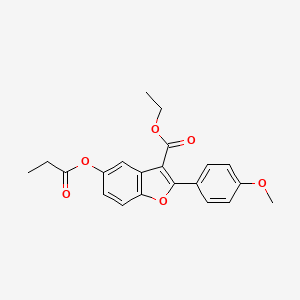
![N-(1,3-benzodioxol-5-ylmethyl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2530226.png)